molecular formula C20H18N2O4S B11178079 2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11178079
M. Wt: 382.4 g/mol
InChI Key: BEBDZJLVTPEFCA-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a benzodioxole moiety, a thiazole ring, and an acetamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates can be coupled through nucleophilic substitution or other coupling reactions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the acetamide linkage or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The benzodioxole and thiazole rings could play a role in these interactions by fitting into specific binding sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: Lacks the ethyl group on the thiazole ring.

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-1,3-THIAZOL-2-YL)ACETAMIDE: Lacks the phenyl group on the thiazole ring.

Uniqueness

The presence of both the ethyl and phenyl groups on the thiazole ring in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE may confer unique steric and electronic properties, potentially enhancing its biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N2O4S/c1-2-17-19(13-6-4-3-5-7-13)22-20(27-17)21-18(23)11-24-14-8-9-15-16(10-14)26-12-25-15/h3-10H,2,11-12H2,1H3,(H,21,22,23)

InChI Key

BEBDZJLVTPEFCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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